6-Bromo-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride
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Overview
Description
6-Bromo-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C₁₅H₉BrClNO₂ and a molecular weight of 350.60 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and biochemistry . It is known for its unique structure, which combines a quinoline core with a bromine atom, a furan ring, and a carbonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride typically involves multiple steps, starting with the preparation of the quinoline coreThe reaction conditions often require the use of bromine and a suitable solvent, such as dichloromethane, under controlled temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive bromine and carbonyl chloride intermediates.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or primary amines in the presence of a base like triethylamine.
Hydrolysis: Water or aqueous sodium hydroxide solution.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products Formed
Substitution Reactions: Products include substituted quinolines with various functional groups.
Hydrolysis: The major product is 6-Bromo-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid.
Coupling Reactions: Products are typically biaryl compounds with extended conjugation.
Scientific Research Applications
6-Bromo-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and protein interactions.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the bromine atom and the carbonyl chloride group can facilitate interactions with amino acid residues in proteins, leading to inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
6-Bromoquinoline: Similar structure but lacks the furan ring and carbonyl chloride group.
2-Methylquinoline: Lacks the bromine atom and carbonyl chloride group.
6-Bromo-2-methylquinoline: Similar but lacks the furan ring and carbonyl chloride group.
Uniqueness
6-Bromo-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride is unique due to its combination of a quinoline core, a bromine atom, a furan ring, and a carbonyl chloride group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research in multiple scientific fields .
Properties
IUPAC Name |
6-bromo-2-(5-methylfuran-2-yl)quinoline-4-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClNO2/c1-8-2-5-14(20-8)13-7-11(15(17)19)10-6-9(16)3-4-12(10)18-13/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZERTSYNEYUFST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901188793 |
Source
|
Record name | 6-Bromo-2-(5-methyl-2-furanyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901188793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160265-01-9 |
Source
|
Record name | 6-Bromo-2-(5-methyl-2-furanyl)-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160265-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-(5-methyl-2-furanyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901188793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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